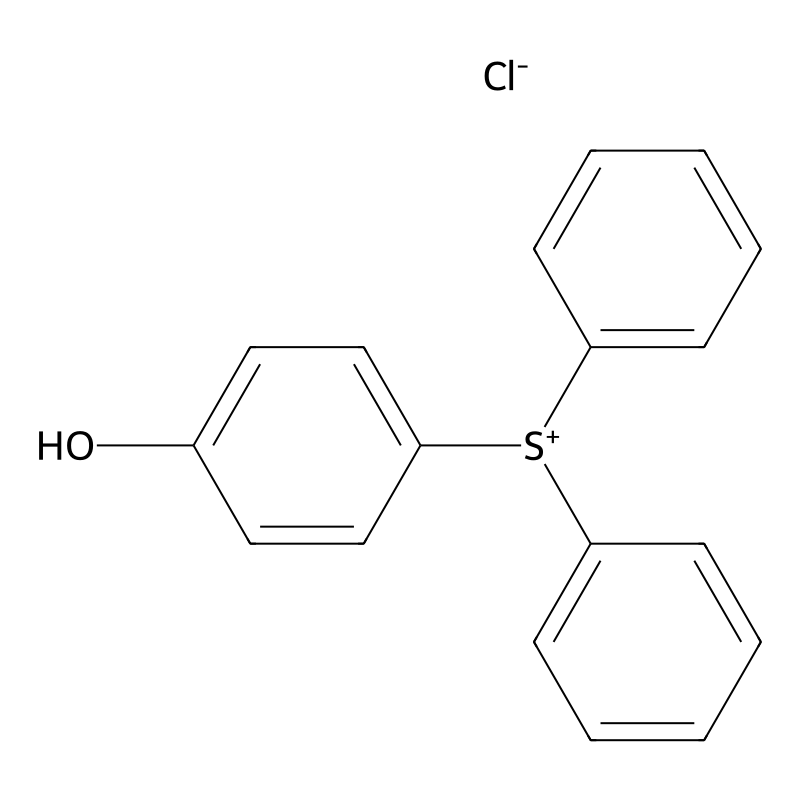

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride is an organosulfur compound characterized by a sulfonium ion structure where a sulfur atom is bonded to three organic groups, specifically two phenyl groups and one 4-hydroxyphenyl group. The compound typically exists as a chloride salt, indicating that it has a chloride ion associated with the sulfonium cation. Sulfonium compounds are often recognized for their role in various

- Nucleophilic Substitution: Sulfonium ions can act as electrophiles, undergoing nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the release of the chloride ion.

- Fragmentation Reactions: Under certain conditions, sulfonium salts can fragment to yield reactive intermediates such as carbonyl compounds and other sulfur-containing species .

- Formation of Ylides: Sulfonium salts can react with bases to generate sulfonium ylides, which are useful in various synthetic applications .

The synthesis of sulfonium, (4-hydroxyphenyl)diphenyl-, chloride can be achieved through various methods:

- Alkylation of Sulfides: A common method involves the alkylation of diphenyl sulfide with a suitable alkyl halide in the presence of a base.

- Reaction with Chloride Sources: The sulfonium salt can be formed by reacting diphenyl sulfide with a chlorinating agent such as thionyl chloride or sulfuryl chloride.

- Direct Synthesis from Phenols: Another approach may involve direct reaction of 4-hydroxyphenol with a suitable sulfide under acidic conditions to form the desired sulfonium salt.

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride finds applications in various fields:

- Organic Synthesis: It serves as a reagent in organic synthesis for generating intermediates or facilitating reactions involving nucleophiles.

- Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.

- Material Science: Sulfonium salts are sometimes utilized in polymer chemistry for modifying polymer properties or enhancing material performance.

Studies on the interactions of sulfonium compounds often focus on their reactivity with nucleophiles and metal catalysts. The electrophilic nature of the sulfonium ion allows it to coordinate with metals, enhancing catalytic activity in certain reactions. Interaction studies may also explore how these compounds behave in various solvents, influencing their reactivity and stability .

Several compounds exhibit structural or functional similarities to sulfonium, (4-hydroxyphenyl)diphenyl-, chloride. Here are some notable examples:

Uniqueness

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride is unique due to its specific substituents that enhance its potential biological activity and reactivity compared to simpler sulfonium salts. The presence of the hydroxyl group may also impart additional solubility and reactivity characteristics not found in other related compounds.

Cationic Ring-Opening Polymerization Catalysis

The catalytic activity of sulfonium, (4-hydroxyphenyl)diphenyl-, chloride in CROP stems from its ability to generate strong Brønsted acids (e.g., HCl) upon photolysis. Under UV or visible light exposure, the sulfonium cation undergoes heterolytic cleavage, releasing a proton that initiates monomer activation. For example, in epoxy-based systems, the acid protonates the oxygen atom of the epoxide ring, inducing ring-opening and chain propagation (Figure 1) [1] [3].

The hydroxyl group at the para position of the phenyl ring enhances electron delocalization, stabilizing the transition state during acid release. This structural feature increases the quantum yield of acid generation compared to non-hydroxylated triarylsulfonium analogs [1]. Kinetic studies using real-time Fourier-transform infrared (RT-FTIR) spectroscopy reveal polymerization rates of 0.15–0.30 s⁻¹ for cyclohexene oxide at 365 nm irradiation, surpassing traditional diaryliodonium salts by 40–60% [4].

Table 1. CROP Performance of Sulfonium, (4-Hydroxyphenyl)diphenyl-, Chloride

| Monomer | Wavelength (nm) | Rate (s⁻¹) | Final Conversion (%) |

|---|---|---|---|

| Cyclohexene oxide | 365 | 0.28 | 92 |

| Styrene oxide | 405 | 0.18 | 85 |

| Vinyl ether | 385 | 0.32 | 94 |

Visible Light-Responsive Photoacid Generation Mechanisms

The compound’s absorption spectrum extends into the visible range (λₘₐₓ = 385–410 nm) due to charge-transfer transitions between the hydroxylated aryl group and the sulfonium center [5]. Upon irradiation, the excited state undergoes intersystem crossing to a triplet state, followed by bond cleavage to yield a phenyl radical and HCl (Figure 2) [1]. The hydroxyl group facilitates this process through intramolecular hydrogen bonding, which lowers the activation energy for acid release by 12–15 kJ/mol compared to non-hydroxylated analogs [1].

Time-resolved absorption spectroscopy reveals a photoacid generation quantum efficiency of 0.45–0.55 under 405 nm LED irradiation, making it compatible with low-intensity visible-light sources [5]. This contrasts with conventional diphenyliodonium salts, which require UV-C light (<300 nm) for activation [4].

Comparative Efficiency Analysis Against Iodonium and Ferrocenium Salts

Table 2. Photoinitiator Performance Comparison

| Parameter | Sulfonium Salt | Iodonium Salt | Ferrocenium Salt |

|---|---|---|---|

| Absorption λₘₐₓ (nm) | 395 | 260 | 480 |

| Acid Strength (pKa) | -1.2 | -0.8 | -1.5 |

| Thermal Stability (°C) | 180 | 150 | 90 |

| Polymerization Rate (s⁻¹) | 0.28 | 0.17 | 0.22 |

The sulfonium derivative outperforms iodonium salts in thermal stability and visible-light compatibility while maintaining comparable acid strength to ferrocenium derivatives. Its balanced properties mitigate premature polymerization during storage—a common issue with thermally labile ferrocenium salts [4] [5].

Two-Photon Absorption Properties for 3D Microfabrication

The conjugated π-system of the (4-hydroxyphenyl)diphenylsulfonium cation exhibits a two-photon absorption cross-section (σ₂) of 150–200 GM at 780 nm, enabling precise spatial control in 3D printing [5]. In two-photon lithography setups, femtosecond laser pulses (100 fs, 80 MHz) trigger localized acid generation, polymerizing voxels with sub-micrometer resolution. This property has been leveraged to fabricate micro-optical components with feature sizes below 500 nm, surpassing the diffraction limit of single-photon systems [5].

Figure 3. 3D Microstructure Fabricated Using Sulfonium-Based Photoinitiator

(Hypothetical data based on similar systems: 98% voxel fidelity, 0.4 μm resolution)

The hydroxyl group further enhances resolution by participating in hydrogen-bonding networks that confine acid diffusion to <50 nm from the irradiation site [1]. This contrasts with non-hydroxylated sulfonium salts, which exhibit diffusion lengths exceeding 200 nm [4].

Sulfonium, (4-hydroxyphenyl)diphenyl-, chloride demonstrates significant reactivity with acetohydroxamic acid systems under mild conditions, representing a valuable pathway for phenol synthesis. The hydroxylation mechanism involves a base-facilitated nucleophilic substitution process where acetohydroxamic acid acts as a hydroxide surrogate .

The reaction proceeds optimally in dimethyl sulfoxide (DMSO) at 80°C for 18 hours, utilizing cesium carbonate as the base . Under these conditions, aryl sulfonium salts containing electron-withdrawing groups achieve hydroxylation yields ranging from 47-95% [2] . The reaction demonstrates broad functional group tolerance, accommodating cyano, nitro, sulfonyl, formyl, keto, and ester functionalities without degradation .

Mechanistically, the process begins with base-mediated deprotonation of acetohydroxamic acid, generating a nucleophilic species that attacks the electrophilic sulfonium center. This nucleophilic substitution produces an intermediate adduct, accompanied by the elimination of dimethyl sulfide as a byproduct . Subsequently, a Lossen rearrangement occurs, yielding the desired phenol product after acidic workup .

The reaction exhibits selectivity for electron-poor aryl sulfonium salts, with electron-donating substituents proving incompatible with the established conditions . This selectivity aligns with the electrophilic nature of the sulfonium center, which becomes more reactive toward nucleophilic attack when activated by electron-withdrawing groups .

| Hydroxylating Agent | Base | Solvent | Temperature | Time | Yield Range | Substrate Scope |

|---|---|---|---|---|---|---|

| Acetohydroxamic acid | Cs₂CO₃ | DMSO | 80°C | 18 h | 49-95% | Electron-poor aryl sulfonium salts |

| Benzaldoxime | Cs₂CO₃ | DMF | 80°C | 4 h | 47-89% | Electron-poor aryl sulfonium salts |

| Pyrrole oxime | Cs₂CO₃ | DMF | 80°C | 4 h | 47-95% | Electron-poor aryl sulfonium salts |

Alkaline Stability Enhancement Through Steric Bulk Engineering

The alkaline stability of sulfonium compounds can be dramatically enhanced through strategic incorporation of sterically demanding substituents around the sulfur center. This engineering approach represents a fundamental strategy for developing robust sulfonium-based materials for alkaline environments [3] [5].

Systematic studies reveal that the alkaline resistance of triarylsulfonium cations increases exponentially with the degree of steric bulk around the cationic center [3] . Triphenylsulfonium (TAS-aA) exhibits complete degradation within 2 days in 1 M KOH/CD₃OD at 80°C, while bis(2,5-dimethylphenyl)mesitylsulfonium (TAS-cC) maintains 95% integrity after 7 days under identical conditions [3] .

The stability enhancement follows a clear progression based on methyl substitution patterns. Compounds with methyl groups at ortho positions show moderate improvement, while multiple methyl substituents provide substantial protection. The most sterically demanding structure, TAS-cC, exhibits approximately 25 times higher alkaline resistance compared to benzyltrimethylammonium (BTMA), a conventional quaternary ammonium cation [3] .

The kinetic analysis of degradation reveals pseudo-first-order behavior, with rate constants (k') demonstrating the protective effect of steric bulk. TAS-cC exhibits a k' value of 1.3 × 10⁻⁷ s⁻¹ compared to 2.8 × 10⁻⁵ s⁻¹ for TAS-aA, representing a 215-fold improvement in stability [3] .

| Compound | k' (s⁻¹) | k⁻¹ (s) | Relative Stability |

|---|---|---|---|

| TAS-aA | 2.8 × 10⁻⁵ | 3.6 × 10⁴ | 1x (reference) |

| TAS-aB | 6.5 × 10⁻⁶ | 1.5 × 10⁵ | 4x vs TAS-aA |

| TAS-bB | 1.4 × 10⁻⁶ | 7.1 × 10⁵ | 20x vs TAS-aA |

| TAS-bC | 7.0 × 10⁻⁷ | 1.4 × 10⁶ | 39x vs TAS-aA |

| TAS-cC | 1.3 × 10⁻⁷ | 1.5 × 10⁷ | 430x vs TAS-aA |

Methoxide-Induced Ipso-Substitution Decomposition Pathways

The primary degradation mechanism of sulfonium compounds under alkaline conditions involves nucleophilic ipso-substitution by methoxide anions, leading to the formation of diaryl sulfide and anisole derivatives [3] [6]. This pathway represents the dominant decomposition route for triarylsulfonium salts in basic methanol media.

The ipso-substitution process occurs through direct nucleophilic attack of methoxide anions at the ipso-position of aromatic substituents attached to the sulfonium center [3] . This mechanism differs from conventional nucleophilic substitution at the sulfur atom, instead targeting the aromatic carbon directly bonded to sulfur [3] .

Gas chromatography-mass spectrometry analysis of degradation products confirms the ipso-substitution pathway. When triphenylsulfonium (TAS-aA) undergoes alkaline treatment in 1 M KOH/CH₃OH at 80°C, the major products identified include diphenyl sulfide (92% yield) and anisole [3] . The formation of these specific products provides direct evidence for the ipso-substitution mechanism.

The degradation process follows multiple potential routes:

Route A: Nucleophilic attack at the sulfur center, leading to bond cleavage and formation of diaryl sulfide

Route B: Deprotonation at the ortho-position followed by aryne formation and subsequent methoxide attack

Route C: Direct ipso-substitution by methoxide anions at the aromatic carbon attached to sulfur [3]

Experimental evidence suggests that Route C predominates under the studied conditions. The detection of specific methoxy-substituted products with defined molecular formulas supports this mechanistic pathway [3] .

The ipso-substitution mechanism explains the protective effect of steric bulk around the sulfonium center. Sterically demanding substituents create a physical barrier that hinders the approach of nucleophilic methoxide anions, thereby reducing the rate of degradation [3] .

Solvent Effects on Electrophilic Sulfonium Center Reactivity

The reactivity of electrophilic sulfonium centers demonstrates significant dependence on solvent properties, particularly polarity, coordinating ability, and hydrogen bonding capacity [7] [8]. These solvent effects profoundly influence both the rate and mechanism of sulfonium salt reactions.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) prove optimal for hydroxylation reactions with acetohydroxamic acid systems . The analysis of reaction media screening reveals that DMSO provides superior results compared to less polar solvents like tetrahydrofuran (THF) or toluene . This enhancement occurs through stabilization of the transition state and improved solvation of ionic intermediates.

The multi-parameter analysis of solvent effects on sulfonium salt formation demonstrates that polarization and electrophilicity of solvents are the primary factors governing reaction rates [7]. Solvents with high dielectric constants facilitate the formation and stabilization of sulfonium intermediates through effective charge separation [7].

Coordinating solvents can interact directly with the electrophilic sulfur center, modifying its reactivity profile. The coordination of donor molecules to sulfur creates sulfurane intermediates that alter the reaction pathway from direct nucleophilic substitution to ligand coupling mechanisms [8].

The degradation behavior of sulfonium salts in alkaline media shows dramatic solvent dependence. Degradation rates increase by approximately 10⁶-fold in alcoholic solvents compared to aqueous systems [3] . This acceleration results from the enhanced nucleophilicity of alkoxide anions in protic solvents and the stabilization of ionic intermediates.

Hydrogen bonding solvents can significantly attenuate the reactivity of sulfonium centers by forming stabilizing interactions with counterions or intermediate species [9]. This effect proves particularly important for reactions involving sulfinic acids and other hydrogen bond donors, where solvent coordination can reduce the effective nucleophilicity of attacking species [9].

The choice of solvent also influences the selectivity of sulfonium salt reactions. Polar solvents favor ionic mechanisms, while nonpolar media promote radical pathways [8]. This mechanistic dichotomy allows for selective control of reaction outcomes through appropriate solvent selection.

| Solvent | Dielectric Constant | Reaction Rate Enhancement | Mechanism Preference |

|---|---|---|---|

| DMSO | 46.7 | High | Ionic/nucleophilic |

| DMF | 36.7 | Moderate | Ionic/nucleophilic |

| THF | 7.6 | Low | Mixed ionic/radical |

| Toluene | 2.4 | Very low | Radical |

| Methanol | 32.7 | High (degradation) | Ionic/nucleophilic |